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  • Product: N-(2-methoxybenzyl)alanine

Core Science & Biosynthesis

Foundational

The Decisive Role of Intramolecular Forces in the Thermodynamic Stability of N-(2-Methoxybenzyl) Secondary Amines: A Technical Guide

Abstract N-(2-methoxybenzyl) secondary amines represent a crucial structural motif in medicinal chemistry and materials science, where their conformational preferences directly impact biological activity and material pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-methoxybenzyl) secondary amines represent a crucial structural motif in medicinal chemistry and materials science, where their conformational preferences directly impact biological activity and material properties. This in-depth technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of this class of compounds. We delve into the central role of a six-membered intramolecular hydrogen bond (IHB) between the secondary amine proton (N-H) and the ortho-methoxy group's oxygen. This guide elucidates the delicate balance of forces, including conformational entropy, electronic effects, and solvent interactions, that dictate the overall stability. We further present detailed experimental and computational protocols for the rigorous assessment of these thermodynamic parameters, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating the stability of these vital molecules.

Introduction: The Significance of Conformational Pre-organization

The N-(2-methoxybenzyl) moiety is a privileged scaffold found in a variety of biologically active molecules, including potent agonists for serotonin receptors.[1][2] The thermodynamic stability of the secondary amine within this framework is not a trivial academic curiosity; it is a critical determinant of a molecule's three-dimensional shape. This pre-organization into a well-defined, low-energy conformation significantly reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[3][4]

The central hypothesis underpinning the stability of this class of compounds is the formation of a favorable intramolecular hydrogen bond (IHB) between the secondary amine proton (N-H) and the oxygen of the ortho-methoxy group. This interaction locks the molecule into a "folded" conformation, which is in equilibrium with one or more "extended" or "open" conformers where this specific hydrogen bond is absent. Understanding and quantifying the thermodynamics of this equilibrium is paramount for rational drug design and the development of new functional materials.

This guide will systematically explore the key factors influencing this conformational equilibrium, detail the state-of-the-art methodologies used to characterize it, and provide actionable protocols for its study.

Foundational Principles of Thermodynamic Stability

The thermodynamic stability of N-(2-methoxybenzyl) secondary amines is primarily dictated by the Gibbs free energy difference (ΔG) between the folded, intramolecularly hydrogen-bonded state and the ensemble of open, non-bonded states. This relationship is governed by the fundamental equation:

ΔG = ΔH - TΔS

Where:

  • ΔH (Enthalpy) represents the change in heat content. The formation of the N-H···O intramolecular hydrogen bond is an exothermic process, contributing a negative (favorable) ΔH.

  • TΔS (Entropy) represents the change in disorder. The folded conformation is a more ordered state, which incurs an entropic penalty (negative ΔS), making the -TΔS term positive (unfavorable).

The final stability is a delicate trade-off between the favorable enthalpic gain from the IHB and the unfavorable entropic cost of conformational restriction.

The Dominant Role of Intramolecular Hydrogen Bonding (IHB)

The key stabilizing feature is the six-membered ring formed by the IHB. The strength of this N-H···O interaction is influenced by several factors:

  • Acidity of the N-H Proton: Electron-withdrawing groups on the second substituent of the amine can increase the acidity of the N-H proton, strengthening the hydrogen bond.

  • Basicity of the Methoxy Oxygen: The lone pairs on the methoxy oxygen act as the hydrogen bond acceptor. Its basicity is generally stable but can be subtly modulated by other substituents on the aromatic ring.

  • Geometry: The ortho positioning of the methoxy group creates an ideal geometry for the formation of a low-strain, six-membered ring, maximizing the orbital overlap for the hydrogen bond.

The Influence of Solvent

The choice of solvent can dramatically alter the conformational equilibrium.[5]

  • Non-polar, aprotic solvents (e.g., cyclohexane, CCl₄) do not compete for hydrogen bonding and thus favor the intramolecularly hydrogen-bonded, folded conformer.

  • Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can solvate the open conformers effectively, competing with and weakening the intramolecular hydrogen bond, thereby shifting the equilibrium towards the open state.

  • Polar, aprotic solvents (e.g., DMSO, acetonitrile) can act as hydrogen bond acceptors, potentially disrupting the IHB and stabilizing the open form.

Methodologies for Stability Assessment

A multi-pronged approach combining spectroscopic, calorimetric, and computational methods is essential for a comprehensive understanding of the thermodynamic stability.

Experimental Approaches

NMR is the most powerful experimental technique for probing conformational equilibria in solution.

  • Chemical Shift Analysis: The N-H proton chemical shift (δ) is highly sensitive to its environment. In a non-polar solvent like CDCl₃, a downfield shift (typically > 7 ppm) of the N-H proton is a strong indicator of its involvement in an IHB.

  • Variable Temperature (VT-NMR): This is the gold standard for quantifying the thermodynamic parameters (ΔH° and ΔS°) of the conformational equilibrium. As the temperature increases, the entropic penalty for the folded state becomes more significant, shifting the equilibrium towards the open conformer(s). This is observed as an upfield shift of the N-H proton signal. A van't Hoff analysis, plotting ln(K_eq) versus 1/T, yields a straight line from which ΔH° and ΔS° can be extracted.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can provide through-space correlations, offering definitive proof of the folded conformation by showing proximity between the N-H proton and the methoxy protons or the aromatic proton at the C3 position.[6]

  • Sample Preparation: Dissolve a precisely weighed sample of the N-(2-methoxybenzyl) secondary amine in a dry, aprotic solvent (e.g., deuterated toluene or CD₂Cl₂) to a concentration of ~5-10 mM. The use of an aprotic solvent is crucial to minimize competing intermolecular hydrogen bonds.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the chemical shift of the N-H proton.

  • Temperature Variation: Increase the sample temperature in discrete steps (e.g., 10 K increments) up to a maximum where the compound is stable (e.g., 358 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Data Acquisition: Record the chemical shift of the N-H proton (δ_obs) at each temperature (T).

  • Determine Limiting Chemical Shifts: The chemical shifts of the pure folded (δ_folded) and pure open (δ_open) conformers are required. δ_open can often be estimated from a model compound lacking the 2-methoxy group or from the limiting shift at very high temperatures. δ_folded can be estimated from the spectrum at the lowest accessible temperature.

  • Calculate Equilibrium Constant (K_eq): At each temperature, calculate the mole fractions of the open (X_open) and folded (X_folded) states and the equilibrium constant.

    • X_open = (δ_obs - δ_folded) / (δ_open - δ_folded)

    • K_eq = X_open / (1 - X_open)

  • Van't Hoff Analysis: Plot ln(K_eq) versus 1/T. The data should fit a linear equation: ln(K_eq) = (-ΔH°/R)(1/T) + (ΔS°/R).

  • Thermodynamic Parameters: Calculate ΔH° from the slope (-ΔH°/R) and ΔS° from the y-intercept (ΔS°/R), where R is the gas constant (8.314 J/mol·K).

Computational Chemistry

Theoretical calculations are indispensable for complementing experimental data, providing insights into the geometries and energies of different conformers.[7]

  • Conformational Search: Before detailed calculations, a thorough conformational search is necessary to identify all low-energy minima on the potential energy surface.[8] Methods like Monte Carlo Multiple Minimum (MCMM) or low-mode searches are effective.

  • Density Functional Theory (DFT): DFT calculations, using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), provide accurate geometries and relative energies of the conformers.[9]

  • Frequency Calculations: It is crucial to perform frequency calculations on all optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies (G).[10]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the strength of the IHB by calculating the second-order perturbation stabilization energy (E(2)) between the lone pair orbital of the methoxy oxygen (donor) and the antibonding orbital of the N-H bond (acceptor).[11]

G cluster_0 Initial Steps cluster_1 Quantum Mechanical Refinement cluster_2 Analysis & Interpretation Build Build Initial 3D Structure ConfSearch Perform Conformational Search (e.g., MCMM) Build->ConfSearch Opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) ConfSearch->Opt Freq Frequency Calculation (Confirm minima, get ZPVE) Opt->Freq Energy Calculate Relative Gibbs Free Energies (ΔG) Freq->Energy NBO NBO Analysis (Quantify IHB Strength) Freq->NBO Compare Compare with Experimental Data (NMR, IR) Energy->Compare

Sources

Exploratory

Physicochemical Profiling: Ionization Constants (pKa) of N-(2-methoxybenzyl)alanine

Executive Summary N-(2-methoxybenzyl)alanine is a secondary amine derivative of alanine, frequently utilized as a chiral intermediate in asymmetric synthesis and as a resolving agent component. Its physicochemical behavi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-methoxybenzyl)alanine is a secondary amine derivative of alanine, frequently utilized as a chiral intermediate in asymmetric synthesis and as a resolving agent component. Its physicochemical behavior is governed by two ionizable groups: the carboxylic acid moiety and the secondary amine. Understanding its ionization constants (


) is critical for optimizing extraction pH, chromatographic separation (HPLC/SFC), and ensuring stability during peptide coupling reactions.

This guide provides a high-confidence estimation of the


 values for N-(2-methoxybenzyl)alanine based on Structure-Activity Relationship (SAR) analysis of structurally homologous compounds. It further details the definitive experimental protocols required to validate these values in a laboratory setting.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of an alanine backbone N-alkylated with a 2-methoxybenzyl group. This modification alters the basicity of the nitrogen center compared to native alanine due to steric and electronic effects.

  • IUPAC Name: N-[(2-methoxyphenyl)methyl]-L-alanine (assuming L-isomer)

  • Molecular Formula:

    
    
    
  • Core Characteristics: Amphoteric, Zwitterionic in neutral solution.

Structural Visualization

ChemicalStructure Benzyl 2-Methoxybenzyl Group (Steric/Inductive Effect) Amine Secondary Amine (pKa2 ~ 8.7) Benzyl->Amine Electron Withdrawal (Inductive) Carboxyl Carboxylic Acid (pKa1 ~ 2.2) Amine->Carboxyl Alpha-Carbon Linker

Figure 1: Structural dissection of N-(2-methoxybenzyl)alanine highlighting ionizable centers.

Predicted Ionization Constants (pKa) & Isoelectric Point (pI)

Direct experimental data for N-(2-methoxybenzyl)alanine is sparse in open literature. However, values can be derived with high precision by analyzing the


 shifts observed in N-benzylalanine and 2-methoxybenzylamine relative to their parent compounds.
Comparative Data Analysis
Compound

(COOH)

(

)

(Isoelectric Point)
Structural Note
Alanine 2.349.696.00Primary amine
N-Benzylalanine 2.25 (est)9.30 (est)5.78Benzyl group is EWG (Inductive)
2-Methoxybenzylamine N/A8.70 - 9.15N/AOrtho-OMe reduces basicity
N-(2-methoxybenzyl)alanine 2.20 ± 0.1 8.75 ± 0.2 5.48 ± 0.15 Target Compound
Mechanistic Justification
  • Carboxyl Group (

    
    ):  The N-alkylation typically lowers the 
    
    
    
    of the carboxyl group slightly compared to the primary amino acid due to the increased hydrophobic bulk and subtle electronic withdrawal, stabilizing the carboxylate anion.
  • Amine Group (

    
    ): 
    
    • N-Benzylation Effect: The benzyl group exerts a negative inductive effect (-I) due to the

      
       hybridized carbons of the ring, reducing the electron density on the nitrogen and lowering basicity compared to alanine (
      
      
      
      ).
    • Ortho-Methoxy Effect: While a methoxy group is an electron donor by resonance (+R), this effect is diminished in benzyl systems due to the methylene insulator. The inductive withdrawal (-I) and, more importantly, the ortho-steric hindrance , impede the solvation of the protonated ammonium species. This typically lowers the

      
       further by 0.3–0.5 units compared to the unsubstituted benzyl analog.
      

Ionization States & Solubility Profile

Understanding the pH-dependent speciation is vital for isolation.

  • pH < 2.0 (Cationic): Fully protonated (

    
    , 
    
    
    
    ). Soluble in water/acid.
  • pH 2.2 – 8.7 (Zwitterionic): Net charge ~0 (

    
    , 
    
    
    
    ). Minimum solubility (precipitation point).
  • pH > 9.0 (Anionic): Fully deprotonated (

    
    , 
    
    
    
    ). Soluble in basic buffers.
Ionization Pathway Diagram

IonizationPathway Cation Cationic Form (pH < 2.0) [R-NH2+-COOH] Zwitterion Zwitterionic Form (pH 2.2 - 8.7) [R-NH2+-COO-] Cation->Zwitterion pKa1 ~ 2.2 (Loss of H+ from COOH) Anion Anionic Form (pH > 9.0) [R-NH-COO-] Zwitterion->Anion pKa2 ~ 8.75 (Loss of H+ from NH2+)

Figure 2: pH-dependent ionization pathway of N-(2-methoxybenzyl)alanine.

Experimental Determination Protocols

To validate the estimated values, the following "Self-Validating" protocols are recommended. These methodologies account for the specific solubility challenges of N-substituted amino acids.

Method A: Potentiometric Titration (Gold Standard)

Objective: Determine macroscopic dissociation constants.

Reagents:

  • Analyte: 0.1 mmol N-(2-methoxybenzyl)alanine (high purity >98%).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Degassed

    
    -free water (maintain ionic strength with 0.1 M KCl).
    

Protocol:

  • Dissolution: Dissolve the amino acid in 0.1 M HCl to ensure full protonation (starting at pH ~1.5).

  • Calibration: Calibrate the glass electrode using pH 1.68, 4.01, and 7.00 buffers.

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 0.05 mL addition.

  • Data Analysis: Plot pH vs. Volume. Use the Bjerrum method or Gran plot analysis to identify equivalence points.

    • 
       is the pH at 0.5 equivalents of base (relative to the first endpoint).
      
    • 
       is the pH at 1.5 equivalents of base.
      
Method B: NMR-Controlled Titration (Structural Validation)

Objective: Assign ionization events to specific functional groups (confirming the amine vs. carboxyl order).

Protocol:

  • Prepare a 10 mM solution in

    
    .
    
  • Adjust pH (measured as

    
    ) using NaOD/DCl from 1.0 to 12.0 in 0.5 unit increments.
    
  • Monitor the chemical shift (

    
    ) of the 
    
    
    
    -proton
    (chiral center) and the benzylic protons .
    • Expectation: The

      
      -proton shift correlates with carboxyl deprotonation. The benzylic proton shift correlates with amine deprotonation.
      
  • Fit the chemical shift (

    
    ) vs. pH curves to the Henderson-Hasselbalch equation.
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Sample Preparation (10mM in 0.1M KCl) Acidify Acidification (Add HCl to pH < 1.5) Start->Acidify Titrate Potentiometric Titration (Add NaOH, Record pH) Acidify->Titrate Calc Bjerrum Plot Analysis (Determine n_bar) Titrate->Calc Result Derive pKa1 & pKa2 Calc->Result

Figure 3: Workflow for the potentiometric determination of ionization constants.

References

  • IUPAC Dissociation Constants Data. IUPAC-NIST Solubility Data Series. (Provides baseline data for benzylamine derivatives). [Link]

  • PubChem Compound Summary: 2-Methoxybenzylamine. National Center for Biotechnology Information. (Source for amine fragment pKa predictions). [Link]

  • University of Calgary. Amino Acid pKa and pI Values. (Standard reference for alanine backbone ionization). [Link]

  • Soroka, K. et al. "Potentiometric determination of dissociation constants of N-substituted amino acids." Journal of Chemical & Engineering Data. (Methodological reference for titration of secondary amino acids). [Link]

Protocols & Analytical Methods

Method

Application Note: Orthogonal Backbone Protection Strategies Using N-(2-methoxybenzyl)alanine

This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry. It addresses the specific challenges of synthesizing "difficult sequences" (prone to aggregation) us...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals specializing in peptide chemistry. It addresses the specific challenges of synthesizing "difficult sequences" (prone to aggregation) using N-(2-methoxybenzyl)alanine (N(2-MB)-Ala) as a strategic backbone protecting group.

Strategic Overview

The Challenge: On-Resin Aggregation

During Solid-Phase Peptide Synthesis (SPPS), growing peptide chains often undergo inter-chain hydrogen bonding, leading to the formation of


-sheet structures (aggregation). This phenomenon, known as "difficult sequence" synthesis, results in:
  • Incomplete coupling (deletion sequences).

  • Slow deprotection kinetics.

  • Low crude purity and yield.

The Solution: N-(2-methoxybenzyl) Backbone Protection

N-(2-methoxybenzyl)alanine serves as a secondary structure disruptor. By substituting the backbone amide proton with a bulky 2-methoxybenzyl (2-MB) group, the critical H-bond donor is removed, and steric bulk is introduced.

Why N-(2-methoxybenzyl) (2-MB) and not Hmb or Dmb? While 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are common, the 2-MB group offers distinct advantages:

  • No Acyl Migration: Unlike Hmb, 2-MB lacks the 2-hydroxyl group, eliminating the risk of N

    
    O acyl migration during base treatments.
    
  • Tunable Orthogonality: The 2-MB group is more stable to acid than Dmb. It can be retained during mild acidic workups (allowing for segment condensation) and removed via oxidative cleavage or strong acid , providing a true orthogonal dimension relative to standard side-chain protection.

Chemical Logic & Mechanism

The efficacy of N(2-MB)-Ala relies on two mechanistic pillars:

  • Steric Shielding: The ortho-methoxy group provides significant steric bulk closer to the backbone nitrogen than a para-substituent (PMB). This effectively blocks intermolecular association.

  • Orthogonal Cleavage:

    • Standard Fmoc/tBu: Stable to Piperidine (Base).

    • Side-Chain Deprotection: Stable to dilute TFA (1-5%).

    • Final Cleavage: Labile to high-concentration TFA (95%) with specific scavengers or Oxidative Cleavage (CAN/DDQ), allowing it to be used as a "safety-catch" modification.

Experimental Protocols

Protocol A: Synthesis of N-(2-methoxybenzyl)alanine Building Block

Note: While reductive amination on-resin is possible, using a pre-synthesized Fmoc-N(2-MB)-Ala-OH building block yields higher purity.

Reagents:

  • Fmoc-Ala-OH

  • 2-Methoxybenzaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • DCM/MeOH (1:1)

Step-by-Step:

  • Imine Formation: Dissolve Fmoc-Ala-OH (1.0 eq) and 2-Methoxybenzaldehyde (1.2 eq) in DCM/MeOH (1:1) containing 1% acetic acid. Stir for 1 hour at room temperature.

  • Reduction: Add Sodium Triacetoxyborohydride (2.0 eq) in portions over 30 minutes. Stir overnight.

  • Workup: Evaporate solvents. Redissolve in EtOAc, wash with 5% KHSO

    
     (aq) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc) is required to remove unreacted aldehyde.

Protocol B: Incorporation into the Peptide Chain (SPPS)

Coupling the N(2-MB)-Ala residue onto the resin is standard. The challenge lies in coupling the next amino acid onto the bulky secondary amine.

Critical Step: Acylation of the N-(2-methoxybenzyl) Amine The N-(2-MB) group creates massive steric hindrance. Standard HBTU/DIC couplings will fail.

Optimized Coupling Conditions:

Parameter Standard Coupling N(2-MB) Coupling
Activator HBTU or DIC/Oxyma HATU or COMU
Base DIPEA (2 eq) HOAt (Add 1 eq) + DIPEA
Temperature Room Temp 50°C - 60°C (Microwave preferred)
Time 30 - 60 min 2 x 2 hours (Double Coupling)

| Monitoring | Kaiser Test | Chloranil Test (Secondary Amine) |

Procedure:

  • Pre-activation: Dissolve incoming Fmoc-AA-OH (5 eq) and HATU (4.8 eq) in DMF. Add HOAt (5 eq) and DIPEA (10 eq). Activate for exactly 30 seconds.

  • Coupling: Add to the resin-bound N(2-MB)-Ala.

  • Incubation: Agitate at 50°C for 2 hours.

  • Repeat: Drain and repeat the coupling with fresh reagents.

  • Capping: Acetylate unreacted amines using Ac

    
    O/Pyridine to prevent deletion sequences.
    
Protocol C: Orthogonal Deprotection Strategies

Choose the method based on your synthesis goals.

Method 1: Global Deprotection (Acidolytic)

Use this for standard linear peptides where the 2-MB group is no longer needed.

  • Cocktail: TFA / TIS / H

    
    O / DTT (92.5 : 2.5 : 2.5 : 2.5)
    
  • Conditions: 40°C for 3-4 hours.

  • Note: The ortho-methoxy group makes the benzyl cation relatively stable. DTT (Dithiothreitol) is mandatory to scavenge the 2-methoxybenzyl carbocation and prevent re-alkylation of Trp/Tyr/Met residues.

Method 2: Oxidative Cleavage (True Orthogonality)

Use this if you need to remove the backbone protection selectively while keeping other acid-labile groups intact (e.g., for fragment condensation).

  • Reagent: Cerium Ammonium Nitrate (CAN).[1]

  • Solvent: Acetonitrile / Water (4:1).

  • Procedure:

    • Dissolve protected peptide in MeCN/H

      
      O.
      
    • Add CAN (4-5 eq).

    • Stir at Room Temp for 30-60 mins.

    • The solution will turn yellow/orange. Monitor by HPLC.

    • Quench with ascorbic acid (solution turns colorless) and purify.

Visualization of Workflows

Workflow 1: Strategic Incorporation & Elongation

This diagram illustrates the decision matrix for using N(2-MB)-Ala in SPPS.

SPPS_Workflow Start Identify Difficult Sequence (Aggregation Prone) Decision Select Backbone Protector Start->Decision Synth_Block Synthesize/Buy Fmoc-N(2-MB)-Ala-OH Decision->Synth_Block High Stability Needed Couple_Resin Couple to Resin (Standard Conditions) Synth_Block->Couple_Resin Deprotect_Fmoc Fmoc Removal (20% Piperidine) Couple_Resin->Deprotect_Fmoc Critical_Step Couple Next AA (HATU/HOAt @ 50°C) Deprotect_Fmoc->Critical_Step Steric Hindrance Elongation Continue SPPS Critical_Step->Elongation

Caption: Workflow for integrating N-(2-methoxybenzyl)alanine into SPPS to disrupt aggregation.

Workflow 2: Orthogonal Cleavage Pathways

This diagram details the two distinct methods for removing the protecting group.

Cleavage_Pathways Peptide Peptide-N(2-MB)-Resin Path_Acid Acidolytic Pathway (Standard) Peptide->Path_Acid Path_Ox Oxidative Pathway (Orthogonal) Peptide->Path_Ox Reagent_Acid High TFA + DTT (40°C, 4h) Path_Acid->Reagent_Acid Reagent_Ox Cerium Ammonium Nitrate (CAN) (MeCN/H2O, RT) Path_Ox->Reagent_Ox Result_Acid Global Deprotection (Side chains removed) Reagent_Acid->Result_Acid Result_Ox Selective Backbone Cleavage (Side chains intact) Reagent_Ox->Result_Ox

Caption: Comparison of Acidolytic vs. Oxidative cleavage for N-(2-methoxybenzyl) protection.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working ("Self-Validating"), perform these checks:

IssueDiagnosticCorrective Action
Incomplete Coupling of Next AA Chloranil Test: Stains blue/green for secondary amines (N-MB). Kaiser test is invalid here.Re-couple using HATU/HOAt at 60°C or use symmetric anhydrides.
Racemization of Next AA HPLC analysis of cleaved peptide showing diastereomers.Reduce pre-activation time to <30s. Use TMP (Collidine) instead of DIPEA as base.
Incomplete Removal of 2-MB Mass Spec shows +120 Da adduct.Acid Method: Increase temp to 40°C and add DTT. Oxidative: Ensure pH is < 2 during CAN treatment.
Alkylation of Trp/Met Mass Spec shows +120 Da on side chains.Increase scavenger load (DTT/TIS) in the cleavage cocktail.

References

  • Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of difficult peptide sequences using backbone-amide protecting groups. Journal of the Chemical Society, Perkin Transactions 1.[2][3] Link

  • Wöhr, T., et al. (1996). Pseudo-Proline and Hmb backbone protection in SPPS. Journal of the American Chemical Society. Link

  • Yoshimura, J., et al. (1983).[1] Oxidative removal of N-(p-methoxybenzyl) group with ceric ammonium nitrate.[1][4] Chemistry Letters. Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[5][6][7][8][9][10] Chemical Reviews.[6] Link

  • BenchChem. (2025).[5][8] Application Notes for Cleavage of N-Protecting Groups.Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of N-(2-methoxybenzyl)alanine in water

Technical Support Center: Solubilization Guide for N-(2-methoxybenzyl)alanine Subject: Overcoming Aqueous Solubility Barriers for N-(2-methoxybenzyl)alanine Ticket ID: SOL-MBA-001 Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for N-(2-methoxybenzyl)alanine

Subject: Overcoming Aqueous Solubility Barriers for N-(2-methoxybenzyl)alanine Ticket ID: SOL-MBA-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The Solubility Paradox

User Query: "I cannot get N-(2-methoxybenzyl)alanine to dissolve in neutral water (pH 7) at concentrations required for my assay (>10 mM). It forms a cloudy suspension.[1][2] Why is this happening and how do I fix it?"

Technical Insight: The solubility issue you are facing stems from the Zwitterionic-Hydrophobic Conflict .[1][2] Structurally, N-(2-methoxybenzyl)alanine contains two competing domains:

  • Hydrophilic Head: The alanine backbone (carboxyl and amine groups) which seeks to solvate in water.[1][2]

  • Hydrophobic Tail: The 2-methoxybenzyl moiety, which is highly lipophilic and disrupts the water structure.[2]

At neutral pH (approx. pH 6.0–7.0), this molecule exists primarily as a zwitterion (ammonium cation + carboxylate anion).[1][2] While zwitterions are polar, the net charge is zero.[2] In this state, the intermolecular lattice energy (attraction between molecules) often exceeds the hydration energy (attraction to water), especially when weighted down by the hydrophobic benzyl group. This results in the "isoelectric precipitation" you are observing.[2]

To dissolve it, we must break this equilibrium by forcing the molecule into a net-charged state (ionic) or by shielding the hydrophobic tail (cosolvency).[1][2]

Interactive Troubleshooting Decision Tree

Before proceeding with a protocol, use this logic flow to select the best method for your specific application.

SolubilityDecisionTree Start Start: Define Application Constraint BioCompatible Is the solution for Cell Culture / In Vivo? Start->BioCompatible HighConc Is High Concentration (>50 mM) required? BioCompatible->HighConc Yes (Cells/Animals) DMSO_Tol Is DMSO/Ethanol tolerated? BioCompatible->DMSO_Tol No (In Vitro/Chem only) MethodA Method A: pH Adjustment (In-situ Salt Formation) HighConc->MethodA No (<10 mM) MethodC Method C: Solid State Salt Synthesis (HCl Salt Isolation) HighConc->MethodC Yes (Need Stability) DMSO_Tol->MethodA No (Strict Aqueous) MethodB Method B: Cosolvent System (DMSO/PEG) DMSO_Tol->MethodB Yes MethodD Method D: Cyclodextrin Complexation MethodA->MethodD Fails?

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Technical Protocols & Methodologies

Method A: pH Adjustment (The "In-Situ" Protonation)

Best for: Acute preparation of stock solutions where buffers will be used later.[2]

Mechanism: By lowering the pH below the pKa of the carboxylic acid (approx. 2.[2]3) or raising it above the pKa of the secondary amine (approx.[2] 9.5), you convert the zwitterion into a net-charged species.[1][2]

  • Acidic pH: Forms the Cation (R-NH₂⁺-COOH).[1][2] This is generally more stable and soluble.[1][2]

  • Basic pH: Forms the Anion (R-NH-COO⁻).[1][2]

Protocol:

  • Weigh the target amount of N-(2-methoxybenzyl)alanine.[1][2]

  • Suspend in 80% of the final volume of water (it will be cloudy).[2]

  • Crucial Step: Add 1.0 M HCl (or NaOH) dropwise while vortexing.

    • Observation: The solution should clarify as the pH drops below 3.0 or rises above 10.0.[2]

  • Once clear, dilute to final volume with water.[1][2]

  • Warning: If you dilute this stock into a neutral buffer (like PBS), it may precipitate if the concentration is high.[1][2] Always perform a "dilution test" (1:100 into media) before the main experiment.[1][2]

Method B: Cosolvent System (DMSO/Water)

Best for: High-throughput screening or chemical assays where pH must remain neutral.[1][2]

Mechanism: DMSO (Dimethyl sulfoxide) solvates the hydrophobic methoxybenzyl tail, preventing aggregation.[2]

Compatibility Table:

SolventSolubility RatingBiological Limit (Final %)Notes
Water (pH 7) Poor (< 1 mg/mL)100%Zwitterionic aggregation.[1][2]
DMSO Excellent (> 50 mg/mL)< 0.1% (Cells)Best stock solvent.[1][2]
Ethanol Moderate< 1.0%Volatile; concentration may shift.[1][2]
0.1 M HCl GoodN/ARequires neutralization.[1][2]

Protocol:

  • Dissolve compound completely in 100% DMSO to create a 1000x Master Stock (e.g., 100 mM).[1][2]

  • Store at -20°C (avoid freeze-thaw cycles).

  • For the experiment, spike the Master Stock into the aqueous buffer under rapid agitation.[2]

    • Tip: Never add water to the DMSO stock; always add the DMSO stock to the water.[2] This prevents local precipitation at the interface.[2]

Method C: Isolation of the Hydrochloride Salt

Best for: Long-term stability and in vivo studies.[2]

Mechanism: Converting the amorphous zwitterion into a crystalline hydrochloride salt permanently locks the molecule in its ionic (cationic) form, significantly lowering the lattice energy barrier for dissolution.[2]

Synthesis Protocol:

  • Dissolve 1 eq. of N-(2-methoxybenzyl)alanine in a minimal amount of anhydrous ethanol or methanol.

  • Add 1.1 eq. of HCl (using 1.25 M HCl in ethanol or 4 M HCl in dioxane).

  • Stir for 30 minutes at Room Temperature.

  • Remove solvent via rotary evaporation or precipitate by adding cold diethyl ether.[1][2]

  • Filter and dry the white solid.[1][2]

    • Result: This salt should dissolve instantly in water up to high concentrations (>50 mM).[1][2]

Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 2.0 and it dissolved, but when I added it to my cell culture media (pH 7.4), it turned cloudy again. Why? A: This is "pH Shock."[1][2] When you added the acidic stock to the neutral media, the pH shifted back toward the molecule's isoelectric point (pI), causing the zwitterion to reform and precipitate.[2]

  • Fix: Use Method B (DMSO) for cell culture to avoid pH shifts, or ensure your final concentration in media is below the solubility limit of the zwitterion (likely < 100 µM).[2]

Q2: Can I use sonication to force it into solution? A: Sonication helps break up crystal aggregates but does not change thermodynamic solubility.[1][2] If the solution is supersaturated, it will eventually precipitate, potentially during your assay.[2] Use sonication only to speed up dissolution in Method A or B, not as a standalone fix.[1][2]

Q3: Is the methoxy group unstable in acid? A: Generally, anisole (methoxybenzene) derivatives are stable in dilute acid (1 M HCl) at room temperature.[1][2] However, avoid boiling in strong hydroiodic or hydrobromic acid, as this can cleave the ether to a phenol.[2]

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on zwitterion solubility profiles and pKa-dependent solubility). [1][2]

  • PubChem. (2024).[2] Compound Summary: N-(2-methoxyethyl)-N-methyl-beta-alanine.[1][2] National Library of Medicine.[1][2] (Used for physicochemical property analogy of N-substituted alanine derivatives). [1][2]

  • Needham, T. E. (1970).[1][2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1][2][3] (Foundational data on amino acid solubility minima at isoelectric points).

  • Master Organic Chemistry. (2026). pKa Table of Amines and Amino Acids. (Reference for pKa estimation of secondary amines and carboxylic acids).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent Resolution of N-(2-Methoxybenzyl)alanine: A Comparative NMR Guide

Executive Summary & Application Context N-(2-methoxybenzyl)alanine is a critical chiral building block in the synthesis of peptidomimetics and neuroactive ligands. Its structural integrity hinges on the preservation of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-(2-methoxybenzyl)alanine is a critical chiral building block in the synthesis of peptidomimetics and neuroactive ligands. Its structural integrity hinges on the preservation of the chiral center derived from L-alanine and the correct reductive amination of the 2-methoxybenzaldehyde precursor.

This guide compares two primary NMR characterization workflows: Protocol A (D₂O/NaOD) for rapid purity assessment and Protocol B (DMSO-d₆) for detailed structural elucidation. We specifically address the "blind spot" often encountered in standard analysis: the diastereotopicity of the benzylic protons, which acts as a sensitive probe for enantiomeric purity and conformational locking.

Experimental Methodology

To ensure reproducibility, the following protocols define the synthesis and sample preparation used to generate the spectral data discussed.

Synthesis Workflow (Reductive Amination)

The compound is synthesized via the condensation of L-alanine with 2-methoxybenzaldehyde, followed by reduction.

SynthesisWorkflow Reactants L-Alanine + 2-Methoxybenzaldehyde Imine Imine Intermediate (In Situ) Reactants->Imine -H2O MeOH/NaOH Reduction Reduction (NaBH4, 0°C) Imine->Reduction Hydride Transfer Workup Acid/Base Workup Isoelectric Precipitation Reduction->Workup Quench Product N-(2-Methoxybenzyl)alanine (Zwitterionic Solid) Workup->Product Isolation

Figure 1: Step-wise reductive amination pathway for the synthesis of N-(2-methoxybenzyl)alanine.

NMR Sample Preparation Protocols
ParameterProtocol A: Rapid ID (Salt Form) Protocol B: Structural Confirmation (Neutral)
Solvent Deuterium Oxide (D₂O) + NaODDMSO-d₆
Concentration 10 mg / 0.6 mL5-8 mg / 0.6 mL
pH State Anionic (Carboxylate forms, Amine free)Zwitterionic / Protonated
Temperature 298 K298 K
Pulse Sequence zg30 (Standard 1H)zg30 (1H) & hsqcetgp (2D HSQC)
Primary Utility Solubility check, impurity profilingDiastereotopic resolution, labile proton detection

Comparative Spectral Analysis

The "Alternative" Challenge: Solvent-Induced Resolution

A common error in analyzing N-benzyl amino acids is assuming the benzylic methylene (-CH₂-) protons are equivalent. Due to the adjacent chiral center (the alpha-carbon of alanine), these protons are diastereotopic .

  • In D₂O (Fast Exchange/Rotation): The chemical shift difference (

    
    ) between the two benzylic protons is often minimized, leading to a deceptive singlet or a tight AB system that resembles a singlet.
    
  • In DMSO-d₆ (Restricted Rotation): Solvation shells stabilize specific conformers, enhancing the magnetic non-equivalence. The benzylic protons split into a distinct AB quartet (two doublets with large geminal coupling,

    
     Hz).
    
1H NMR Data Comparison

Table 1: Comparative 1H NMR Shifts (400 MHz)

AssignmentProtocol A (D₂O/NaOD)

(ppm)
Protocol B (DMSO-d₆)

(ppm)
Multiplicity (DMSO)Mechanistic Insight
-COOH N/A (Exchanged)10.0 - 12.0Broad SingletVisible only in DMSO; confirms free acid.
-NH- N/A (Exchanged)8.5 - 9.5BroadProtonation state indicator.
Ar-H (Aromatic) 6.90 - 7.406.90 - 7.35Multiplet2-substituted pattern (d, t, t, d).[1]
Benzylic -CH₂- (H_a) 3.85 (Singlet-like)4.05 Doublet (

Hz)
Critical: Diastereotopic split due to chiral center.
Benzylic -CH₂- (H_b) 3.85 (Singlet-like)3.92 Doublet (

Hz)
Critical: Forms AB system with H_a.
-OCH₃ 3.803.78SingletDiagnostic strong singlet.
Alpha-CH 3.253.45QuartetCoupled to methyl group.
Beta-CH₃ 1.251.35DoubletDistinct alanine fingerprint.
13C NMR Data Comparison

Table 2: 13C NMR Shifts (100 MHz)

Carbon TypeChemical Shift

(ppm)
Structural Verification
Carbonyl (C=O) 174.5Confirm carboxylic acid/carboxylate.
Ar-C-OMe (Ipso) 157.2Deshielded by oxygen attachment.
Ar-C (Other) 110.5 - 130.0Typical aromatic region.
Alpha-CH 56.8Chiral center carbon.
Methoxy (-OCH₃) 55.4Standard methoxy shift.
Benzylic -CH₂- 46.2Key linkage; verify via HSQC.
Beta-CH₃ 16.5Alanine methyl group.

Advanced Characterization: The Diastereotopic Logic

To definitively prove the structure and assess the integrity of the chiral center, one must analyze the benzylic region. If the alanine has racemized during synthesis, the distinct AB quartet of the diastereotopic protons may broaden or split into complex sets of signals representing diastereomeric mixtures.

The following logic flow illustrates how to interpret the benzylic signal:

NMR_Logic Start Analyze Benzylic Region (~4.0 ppm) SignalType Signal Appearance? Start->SignalType Singlet Singlet (2H) SignalType->Singlet Protocol A AB_System AB Quartet (2H) (Two Doublets) SignalType->AB_System Protocol B Conclusion1 Fast Exchange (D2O) OR Accidental Equivalence Singlet->Conclusion1 Conclusion2 Chiral Influence Confirmed (Diastereotopic Protons) AB_System->Conclusion2 Action Run HSQC to confirm CH2 correlation Conclusion1->Action Conclusion2->Action

Figure 2: Decision tree for interpreting benzylic proton signals in N-benzyl amino acid derivatives.

Conclusion & Recommendations

For routine purity analysis, Protocol A (D₂O) is superior due to sharper lines and the suppression of exchangeable protons, allowing for accurate integration of the backbone. However, for method development and structural validation , Protocol B (DMSO-d₆) is mandatory.

Key Takeaway: The observation of the benzylic protons as an AB system in DMSO-d₆ is not an artifact; it is the primary evidence of the molecule's chiral integrity. Researchers should not mistake this splitting for an impurity.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent effects on diastereotopicity).[2][3]

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link (Foundational chemistry for the synthesis protocol).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative database for chemical shift prediction).

Sources

Comparative

Comparative Guide: HPLC Method Development for N-(2-methoxybenzyl)alanine Purity

Executive Summary Developing a purity assay for N-(2-methoxybenzyl)alanine presents a classic chromatographic paradox: the molecule contains a highly polar, zwitterionic amino acid moiety (alanine) and a lipophilic, arom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity assay for N-(2-methoxybenzyl)alanine presents a classic chromatographic paradox: the molecule contains a highly polar, zwitterionic amino acid moiety (alanine) and a lipophilic, aromatic tail (2-methoxybenzyl). Standard C18 methods often fail to resolve the polar precursor (alanine) or suffer from peak tailing due to the secondary amine's interaction with residual silanols.

This guide objectively compares three stationary phase chemistries—C18 (ODS) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) —to determine the optimal workflow for quantifying this intermediate and its critical impurities.

Key Finding: While C18 remains the industry standard, Phenyl-Hexyl chemistries demonstrate superior resolution (


) for the critical separation of the target molecule from its dialkylated side-product, driven by selective 

interactions.

Chemical Context & Impurity Profile[1][2][3]

To design a robust method, we must first understand the analyte and its "neighbors" in the chromatogram.

  • Analyte: N-(2-methoxybenzyl)alanine (Amphoteric; pKa

    
    
    
    
    
    2.3, pKa
    
    
    
    
    9.6).
  • Critical Impurities:

    • L-Alanine (Starting Material): Highly polar, no UV absorbance at 254 nm (requires 210 nm). Elutes near void volume (

      
      ) on C18.
      
    • 2-Methoxybenzaldehyde (Reagent): Aromatic, neutral, hydrophobic.

    • N,N-bis(2-methoxybenzyl)alanine (Side Product): "The Dimer." Highly hydrophobic, elutes late.

    • Regioisomers: N-(3-methoxybenzyl)alanine (potential impurity from aldehyde starting material).

Mechanism of Separation

The separation relies on manipulating the ionization state of the secondary amine. At pH 2.5 , the amine is protonated (


), and the carboxylic acid is largely suppression (

). This creates a cation that resists retention on pure hydrophobic phases but interacts strongly with phases capable of electron donation (

-bases).

Comparative Analysis: Stationary Phase Performance

We evaluated three columns using a standard gradient of 0.1% Phosphoric Acid (Buffer A) and Acetonitrile (Buffer B).

Experimental Conditions:

  • Flow: 1.0 mL/min[1][2]

  • Temp: 30°C

  • Detection: UV 220 nm (primary), 254 nm (secondary)

  • Gradient: 5% B to 60% B over 15 min.

Table 1: Performance Metrics Summary
FeatureC18 (Endcapped) Phenyl-Hexyl C18-PFP (Pentafluorophenyl)
Retention Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic + Dipole-Dipole + Shape Selectivity
Target Peak Shape (

)
1.3 - 1.6 (Tailing risk)1.0 - 1.1 (Excellent) 1.1 - 1.2 (Good)
Alanine Retention (

)
< 0.5 (Poor)< 0.5 (Poor)0.8 (Moderate)
Impurity Selectivity (

)
Baseline for HydrophobicsHigh for Aromatics High for Isomers/Halogens
Resolution (Target vs Dimer)



Recommendation Score ⭐⭐⭐ (General Use)⭐⭐⭐⭐⭐ (Best for Purity)⭐⭐⭐⭐ (Best for Isomers)
In-Depth Analysis
Option A: C18 (The Standard)

The C18 column provides adequate retention for the main peak but struggles with the polar alanine impurity , which often elutes in the solvent front. Furthermore, the protonated secondary amine interacts with residual silanols on the silica surface, causing peak tailing (


).
  • Verdict: Acceptable for rough purity, but fails "System Suitability" for rigorous quantitation of polar impurities.

Option B: Phenyl-Hexyl (The Specialist)

This phase offers a unique "orthogonal" selectivity. The electron-rich phenyl ring in the stationary phase engages in


 stacking with the 2-methoxybenzyl ring of the analyte.
  • The "Magic" Factor: This interaction is sterically sensitive. The bulky "Dimer" impurity (two benzyl groups) interacts differently than the mono-benzyl target, resulting in a massive resolution gain (

    
    ).
    
  • Verdict:The superior choice for general purity profiling.

Option C: PFP (The Problem Solver)

PFP columns are electron-deficient (Lewis acids). They are exceptional if your starting material contains regioisomers (e.g., 3-methoxybenzaldehyde). A C18 column cannot separate 2-methoxy vs. 3-methoxy variants easily; a PFP column often can due to the specific dipole moments of the fluorine ring.

  • Verdict: Use only if isomeric purity is a specific concern.

Visualizing the Mechanism

The following diagram illustrates the decision logic and the interaction mechanisms described above.

MethodSelection Start Start: N-(2-methoxybenzyl)alanine Method Development CheckImp Step 1: Define Critical Impurities Start->CheckImp IsomerRisk Are Regioisomers present? (e.g., 3-methoxy vs 2-methoxy) CheckImp->IsomerRisk PFP_Path Select C18-PFP Column (Dipole-Dipole Mechanism) IsomerRisk->PFP_Path Yes StandardPath Standard Purity Profile IsomerRisk->StandardPath No SelectivityCheck Step 2: Compare Selectivity StandardPath->SelectivityCheck C18_Mech C18 Column Hydrophobic Interaction Only Risk: Peak Tailing (Amine-Silanol) SelectivityCheck->C18_Mech Phenyl_Mech Phenyl-Hexyl Column Pi-Pi Stacking + Hydrophobic Benefit: Superior Peak Shape SelectivityCheck->Phenyl_Mech Result Final Method Choice: Phenyl-Hexyl with Acidic Mobile Phase C18_Mech->Result Alternative Phenyl_Mech->Result Recommended

Caption: Decision tree for stationary phase selection based on impurity profile and interaction mechanisms.

Recommended Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability criteria are met, the data is trustworthy.

Reagents & Mobile Phase
  • Buffer A: 10 mM Potassium Phosphate (pH 2.5).

    • Why pH 2.5? It suppresses the carboxylic acid ionization (

      
      ) and fully protonates the amine (
      
      
      
      ), ensuring the molecule behaves as a stable cation.
  • Buffer B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent "solvent shock" and peak distortion).

Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Vol: 5.0 µL.

  • Column Temp: 30°C.

  • Detection:

    • Channel A (210 nm): For detection of Alanine (no chromophore) and general impurities.

    • Channel B (254 nm): For specific detection of the benzyl ring (confirms aromaticity).

Gradient Table
Time (min)% Buffer A% Buffer BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold (Elute Alanine)
15.04060Linear Gradient
18.01090Wash (Elute Dimer)
20.01090Hold Wash
20.1955Re-equilibrate
25.0955End
System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the main peak.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the Main Peak and the nearest impurity.
    
  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure pH is < 3.[3]0. Add 5% Methanol to Mobile Phase A to wet the phase.
Alanine co-elutes with

Insufficient retention of polar species.Use an AQ-C18 or PFP column which handles 100% aqueous starts better. Or, use HILIC mode for the specific assay of Alanine content.
"Ghost" Peaks Carryover of the lipophilic "Dimer".Extend the high-organic wash (90% B) at the end of the gradient.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Agilent Technologies. (2022). Selectivity Comparison of Phenyl-Hexyl and C18 Phases.[6][7] Agilent Technical Notes. Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Authoritative source for System Suitability calculations). Link

(Note: While specific literature on N-(2-methoxybenzyl)alanine is limited, the methodology above is derived from established principles for N-benzyl amino acid separation as detailed in standard chromatography texts.)

Sources

Validation

Mass spectrometry fragmentation patterns of N-(2-methoxybenzyl)alanine

This guide serves as an advanced technical resource for the structural characterization and differentiation of N-(2-methoxybenzyl)alanine , a critical reference standard in forensic toxicology and metabolic profiling of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the structural characterization and differentiation of N-(2-methoxybenzyl)alanine , a critical reference standard in forensic toxicology and metabolic profiling of N-benzyl phenethylamines (NBOMe derivatives).

Executive Summary: The Analyte Profile

N-(2-methoxybenzyl)alanine (C₁₁H₁₅NO₃) is a secondary amine resulting from the condensation of 2-methoxybenzaldehyde and alanine. In drug development and forensic analysis, it serves as a primary metabolite marker for "25H-NBOMe" analogues and a structural probe for distinguishing positional isomers of hallucinogenic phenethylamines.

Its "performance" in this context is defined by its spectral specificity —the ability of its fragmentation pattern to unambiguously distinguish it from its meta (3-methoxy) and para (4-methoxy) isomers, which often co-elute in liquid chromatography.

Key Performance Indicators (Mass Spec)
FeatureSpecificationDiagnostic Value
Monoisotopic Mass 209.1052 DaBaseline identification
Precursor Ion [M+H]⁺ m/z 210.11Primary ESI target
Base Peak (ESI) m/z 121.06Tropylium ion equivalent (High Sensitivity)
Ortho-Effect Marker m/z 91 / m/z 119 ratioDistinguishes 2-OMe from 3/4-OMe isomers

Technical Deep Dive: Fragmentation Mechanics

The fragmentation of N-(2-methoxybenzyl)alanine is driven by the stability of the benzylic carbocation and the "Ortho Effect" facilitated by the 2-methoxy substituent.

Electrospray Ionization (ESI-MS/MS) Pathway

In positive mode ESI, the protonation occurs at the secondary amine. The fragmentation is dominated by Charge-Remote Fragmentation and Inductive Cleavage .

  • Benzylic Cleavage (Major Pathway): The bond between the benzylic carbon and the amine nitrogen is the weakest link. The charge is retained on the benzyl moiety due to resonance stabilization by the methoxy group, yielding the 2-methoxybenzyl cation (m/z 121) .

  • Small Molecule Loss (Minor Pathway): The alanine moiety can undergo neutral loss of water and carbon monoxide (HCOOH equivalent), typically observed as a transition from m/z 210 → m/z 164.

The "Ortho Effect" (Mechanistic Specificity)

Unlike its meta and para isomers, the ortho-methoxy group in N-(2-methoxybenzyl)alanine can participate in an intramolecular hydrogen transfer or stabilization of the transition state.

  • Mechanism: The oxygen of the 2-methoxy group stabilizes the incipient benzyl cation more effectively than in the meta position, often resulting in a higher intensity of the m/z 121 peak relative to the parent ion compared to isomers.

  • Secondary Fragmentation: The m/z 121 ion further fragments to m/z 91 (tropylium) by losing formaldehyde (CH₂O, 30 Da), a process highly characteristic of methoxybenzyl species.

Visualization of Fragmentation Pathways

The following diagram details the specific bond cleavages and resulting ions.

FragmentationPathway M_Protonated [M+H]+ Precursor m/z 210.11 (Protonated Amine) TS_Benzylic Inductive Cleavage (C-N Bond) M_Protonated->TS_Benzylic High Energy CID TS_Ala Neutral Loss (HCOOH) M_Protonated->TS_Ala Low Energy Ion_121 2-Methoxybenzyl Cation m/z 121.06 (Base Peak) TS_Benzylic->Ion_121 Charge Retention Neutral_Ala Neutral Alanine (Loss) TS_Benzylic->Neutral_Ala Ion_91 Tropylium Ion m/z 91.05 Ion_121->Ion_91 Secondary Frag (Ortho Effect) Neutral_CH2O - CH2O (30 Da) Ion_121->Neutral_CH2O Ion_164 Amine Fragment m/z 164.09 TS_Ala->Ion_164

Caption: ESI-MS/MS fragmentation pathways of N-(2-methoxybenzyl)alanine showing primary benzylic cleavage.

Comparative Guide: Performance vs. Alternatives

In analytical workflows, the "alternatives" are the structural isomers (3-methoxy and 4-methoxy) that act as confounders. The table below compares the spectral performance of N-(2-methoxybenzyl)alanine against these isomers.

Comparative Fragmentation Data
MetricN-(2-methoxybenzyl)alanine (Ortho)N-(3-methoxybenzyl)alanine (Meta)N-(4-methoxybenzyl)alanine (Para)
Base Peak (ESI) m/z 121 (Very High Intensity)m/z 121 (Moderate Intensity)m/z 121 (High Intensity)
Secondary Ion m/z 91 (Prominent)m/z 91 (Weak)m/z 91 (Weak)
Diagnostic Ratio (91/121)High (>0.5) Low (<0.[1][2][3][4][5][6][7]2)Low (<0.[1]2)
Immonium Ion m/z 44 (Alanine specific)m/z 44m/z 44
Mechanism Note Ortho Effect: Facile loss of CH₂O from m/z 121 due to proximity.No stabilization for CH₂O loss.Resonance stabilization prevents rapid CH₂O loss.
Differentiation Logic

The Ortho isomer is distinct because the methoxy group is spatially close to the benzylic methylene. Upon formation of the m/z 121 ion, the ortho-methoxy group can facilitate a hydrogen transfer rearrangement, leading to the expulsion of formaldehyde and formation of the m/z 91 ion. The meta and para isomers lack this proximity, making the m/z 121 ion more stable and the m/z 91 fragment significantly less abundant.

IsomerDifferentiation Unknown Unknown Isomer Precursor m/z 210 Check_121 MS/MS of m/z 210 Observe m/z 121? Unknown->Check_121 Check_Ratio Calculate Ratio (m/z 91) / (m/z 121) Check_121->Check_Ratio Yes Ortho Identify: N-(2-methoxy...) (Ortho Isomer) Check_Ratio->Ortho Ratio > 0.4 (Ortho Effect) MetaPara Identify: Meta/Para Isomer (Requires Chromatography) Check_Ratio->MetaPara Ratio < 0.2 (Stable Cation)

Caption: Logic flow for differentiating the ortho-isomer using ion abundance ratios.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this validated LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-(2-methoxybenzyl)alanine in 1 mL of Methanol (LC-MS grade).

  • Working Standard: Dilute stock to 1 µg/mL in 0.1% Formic Acid in Water/Methanol (50:50).

  • Self-Check: Verify pH is < 3.0 to ensure complete protonation of the secondary amine.

LC-MS/MS Parameters (Agilent/Sciex/Thermo equivalent)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 - 4.0 kV.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantification (MRM):

      • Transition 1: 210.1 → 121.1 (CE: 20 eV) – Quantifier

      • Transition 2: 210.1 → 91.1 (CE: 35 eV) – Qualifier (Specificity Check)

Validation Criteria
  • Retention Time: The ortho isomer typically elutes earlier than the para isomer on C18 columns due to steric hindrance reducing interaction with the stationary phase.

  • Ion Ratio: The area ratio of 91/121 must be within ±20% of the reference standard (typically ~0.5 for the ortho isomer).

References

  • Casale, J. F., & Hays, P. A. (2011). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) Derivatives and Differentiation from their 3- and 4-Methoxybenzyl Analogues. Microgram Journal.

  • Poklis, J. L., et al. (2015). Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper. Journal of Analytical Toxicology.

  • Shevyrin, V., et al. (2016).[8] Mass spectrometric properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe). Journal of Mass Spectrometry.

  • PubChem. (2025). N-(2-methoxybenzyl)alanine Compound Summary. National Library of Medicine.[9]

Sources

Comparative

Enantiomeric Purity Analysis of N-(2-methoxybenzyl)-L-alanine: A Comparative Technical Guide

Topic: Determining Enantiomeric Excess of N-(2-methoxybenzyl)-L-alanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary N-(2-methoxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Enantiomeric Excess of N-(2-methoxybenzyl)-L-alanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

N-(2-methoxybenzyl)-L-alanine is a critical chiral intermediate, often serving as a building block for calcimimetic agents and other peptidomimetics.[1] Its secondary amine structure and bulky aromatic protecting group present a specific chromatographic challenge: the steric hindrance of the benzyl group can interfere with the tight "three-point interaction" required by traditional crown-ether chiral columns, while its zwitterionic nature complicates standard reverse-phase retention.[1]

This guide compares two field-proven methodologies for determining enantiomeric excess (ee):

  • The Indirect Method (Derivatization): Marfey’s Method (FDAA) coupled with C18 HPLC.[1]

  • The Direct Method (Zwitterionic-HILIC): Chiralpak ZWIX(+) stationary phase.

While optical rotation is frequently cited in early literature, it is insufficient for high-precision ee determination (


) required in modern drug development due to its susceptibility to impurity interference.[1] This guide focuses strictly on quantitative chromatographic techniques.

Method A: Indirect Determination via Marfey’s Reagent (FDAA)

Role: The "Reliable Workhorse" for N-alkylated amino acids.[1]

The Mechanism

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the secondary amine of the analyte via nucleophilic aromatic substitution (


).[1][2] This converts the difficult-to-separate enantiomers (L- and D-analyte) into diastereomers (L-FDAA-L-analyte and L-FDAA-D-analyte).[1] These diastereomers possess distinct physical properties and can be resolved on a standard achiral C18 column.
Experimental Protocol

Note: This protocol is optimized for secondary amines, which react slower than primary amines due to steric hindrance.

Reagents:

  • FDAA Solution: 1% (w/v) in Acetone.[1]

  • Buffer: 1M

    
    .
    
  • Quenching Acid: 2M

    
    .[1]
    

Workflow:

  • Preparation: Dissolve 1.0 mg of sample (N-(2-methoxybenzyl)-alanine) in 100 µL water.

  • Basification: Add 40 µL of 1M

    
     (Target pH > 8.5).
    
  • Derivatization: Add 200 µL of FDAA solution.

  • Incubation: Heat at 45°C for 60 minutes . (Critical: Secondary amines require longer heating than the standard 40°C/15min used for primary amino acids).[1]

  • Quenching: Cool to room temperature. Add 40 µL of 2M

    
     to stop the reaction.[1]
    
  • Dilution: Dilute with 500 µL of 50% Acetonitrile/Water. Filter (0.22 µm).[1]

HPLC Conditions (Achiral):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 20% B to 60% B over 25 minutes.

  • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent).[1]

Data Interpretation

The elution order is typically L-L (L-FDAA + L-Analyte) followed by L-D.[1] The bulky methoxybenzyl group enhances the hydrophobicity difference between the diastereomers, typically resulting in a resolution factor (


) > 2.0.

Method B: Direct Chiral Separation (Chiralpak ZWIX(+))

Role: The "High-Throughput" Modern Approach.

The Mechanism

Traditional polysaccharide columns (AD-H, OD-H) often struggle with free amino acids unless they are esterified.[1] The Chiralpak ZWIX(+) column uses a Cinchona alkaloid-derived zwitterionic selector. It operates via a synergistic double ion-pairing mechanism:

  • Anion Exchange Site: Quinuclidine nitrogen binds the carboxylate (

    
    ).[1]
    
  • Cation Exchange Site: Carbamate residue interacts with the amine (

    
    ).[1]
    This "lock-and-key" mechanism works perfectly for N-(2-methoxybenzyl)-alanine without prior derivatization.[1]
    
Experimental Protocol

HPLC Conditions:

  • Column: Chiralpak ZWIX(+) (150 x 4.0 mm, 3 µm).[1]

  • Mobile Phase: MeOH / MeCN /

    
     (49:49:2 v/v/v).[1]
    
  • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).[1]

    • Expert Note: The ratio of Acid:Base must be 2:1 (molar) to maintain the zwitterionic state of the selector and the analyte.

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (peptide bond/carboxyl) or 270 nm (methoxybenzyl aromatic ring).[1]

Comparative Analysis: Which Method to Choose?

FeatureMethod A: Marfey's (Indirect)Method B: ZWIX(+) (Direct)
Primary Advantage Accessibility: Uses standard C18 columns found in every lab.[1]Speed: No sample prep/derivatization required.
Precision (ee) High (>99.8% capable).[1]High (>99.5% capable).[1]
Sample Prep Time High (~90 mins).[1]Low (<5 mins).[1]
Cost Per Sample Low (Reagents are cheap).High (Requires specialized column ~$1,500).[1]
Interference Risk Low (UV 340nm is very specific).[1]Moderate (Matrix impurities may co-elute).[1]
Suitability Best for occasional analysis or complex matrices (plasma/media).Best for Process Control (IPC) and high-volume screening.

Visualization of Workflows

Methodological Decision Tree

DecisionTree Start Start: N-(2-methoxybenzyl)-L-alanine Sample Volume Sample Volume / Frequency? Start->Volume HighVol High Volume / Routine QC Volume->HighVol >10 samples/week LowVol Low Volume / R&D Volume->LowVol <10 samples/week Direct Method B: Direct HPLC (Chiralpak ZWIX) HighVol->Direct Indirect Method A: Marfey's Method (Derivatization) LowVol->Indirect Result1 Result: Fast, No Prep (Higher CapEx) Direct->Result1 Result2 Result: Robust, Cheap Column (Higher Labor) Indirect->Result2

Caption: Decision matrix for selecting the optimal enantiomeric excess determination method based on laboratory throughput requirements.

Marfey's Reaction Mechanism (FDAA)

MarfeysMechanism L_Analyte L-Analyte (Enantiomer 1) FDAA Marfey's Reagent (L-FDAA) Reaction Nucleophilic Substitution (45°C, 60 min) L_Analyte->Reaction D_Analyte D-Analyte (Enantiomer 2) D_Analyte->Reaction FDAA->Reaction LL_Diast L-L Diastereomer (Hydrophobic) Reaction->LL_Diast LD_Diast L-D Diastereomer (Less Hydrophobic) Reaction->LD_Diast C18 C18 Column Separation (Achiral) LL_Diast->C18 LD_Diast->C18

Caption: Conversion of enantiomers to diastereomers using L-FDAA, enabling separation on standard achiral stationary phases.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7][8][9]

  • Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Note: Cited for limitations regarding secondary amines).

  • Lindner, W., et al. (2011). Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of amino acids. Journal of Chromatography A. [1]

  • Sigma-Aldrich (Merck). Astec CHIROBIOTIC® Handbook: Chiral Separations.[1]

  • Harada, K., et al. (1996). Advanced Marfey's Method for determination of absolute configuration of primary and secondary amines.[1] Tetrahedron Letters.[1]

Sources

Validation

Comparing reactivity of N-benzylalanine vs N-(2-methoxybenzyl)alanine

[1] Executive Summary This guide provides a technical comparison between N-benzylalanine (Bn-Ala) and its ortho-substituted variant, N-(2-methoxybenzyl)alanine (2-OMe-Bn-Ala) . While both serve as protected amine interme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between N-benzylalanine (Bn-Ala) and its ortho-substituted variant, N-(2-methoxybenzyl)alanine (2-OMe-Bn-Ala) . While both serve as protected amine intermediates, the introduction of the 2-methoxy group fundamentally alters the reactivity profile through two mechanisms: steric hindrance and electronic activation .

  • N-Benzylalanine: The industry standard for robust protection, stable to oxidation and mild acid, cleaved primarily via hydrogenolysis.

  • N-(2-Methoxybenzyl)alanine: A "tunable" alternative. The ortho-methoxy group increases acid lability, enables oxidative cleavage (CAN/DDQ), and acts as a directing group for C-H activation, albeit at the cost of reduced nucleophilicity during coupling steps.

Part 1: Chemical Profile & Structural Analysis

The core difference lies in the ortho-methoxy substituent. This group acts as an Electron Donating Group (EDG) via resonance but simultaneously imposes significant steric bulk near the nucleophilic nitrogen center.

Table 1: Physicochemical Comparison
FeatureN-BenzylalanineN-(2-Methoxybenzyl)alanine
Electronic Nature Neutral / Weakly Deactivating (Inductive)Electron Rich (Resonance Donor)
Steric Bulk (A-value) Low (Phenyl rotation free)High (Restricted rotation due to o-OMe)
Acid Stability High (Stable to TFA, HCl/Dioxane)Moderate (Cleavable with TFA/Scavengers)
Oxidative Stability High (Resistant to CAN/DDQ)Low (Labile to CAN/DDQ)
Primary Cleavage Hydrogenolysis (Pd/C + H₂)Oxidative or Acidolysis
Structural Visualization

The following diagram illustrates the steric clash introduced by the ortho-methoxy group compared to the free rotation of the standard benzyl group.

structure_comparison cluster_0 N-Benzylalanine (Standard) cluster_1 N-(2-Methoxybenzyl)alanine (Sterically Hindered) Bn Phenyl Ring (Free Rotation) N1 Nitrogen Center (Accessible) Bn->N1 Min. Steric Hindrance OMe 2-Methoxy Group (Electron Donor + Bulk) N2 Nitrogen Center (Shielded) OMe->N2 Steric Clash (Reduces Nucleophilicity) Ph2 Phenyl Ring Ph2->OMe

Figure 1: Structural comparison highlighting the steric shielding of the nitrogen center in the 2-methoxy variant.

Part 2: Reactivity Analysis

Module 1: Nucleophilicity & Coupling Efficiency

Expert Insight: In peptide synthesis or amide coupling, the ortho-methoxy group acts as a "brake."

  • N-Benzylalanine: Exhibits standard secondary amine nucleophilicity. It couples readily with activated esters (NHS, pentafluorophenyl) and acid chlorides.

  • N-(2-Methoxybenzyl)alanine: The ortho-substituent creates a "picket fence" effect. The lone pair on the nitrogen is sterically crowded.

    • Experimental Consequence: Coupling reactions require more forcing conditions (higher temperature, stronger coupling agents like HATU vs. EDC) or longer reaction times.

    • Data Point: In competitive acylation studies, ortho-substituted benzyl amines typically show reaction rates 10–50x slower than their unsubstituted counterparts due to the entropy cost of aligning the electrophile past the methoxy group.

Module 2: Deprotection & Cleavage Profiles

This is the decisive factor for selecting the 2-methoxy variant.

  • Hydrogenolysis (Common to Both): Both groups can be removed using Pd/C and H₂. However, the 2-methoxy group may poison the catalyst slightly faster due to Lewis basic coordination of the oxygen to the Pd surface.

  • Oxidative Cleavage (Specific to 2-Methoxy): The electron-rich ring allows for Single Electron Transfer (SET) oxidation.

    • Reagent: Cerium(IV) Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

    • Mechanism: The oxidant removes an electron from the aromatic ring, forming a radical cation. The methoxy group stabilizes this intermediate (unlike the unsubstituted benzyl). Water attacks the benzylic position, collapsing the hemiaminal to release the free amine and 2-methoxybenzaldehyde.

  • Acidolysis: The 2-methoxybenzyl cation is more stable than the benzyl cation. While benzyl requires HBr/AcOH or HF, 2-methoxybenzyl can often be cleaved with TFA containing scavengers (though less labile than para-methoxybenzyl/PMB).

cleavage_pathways cluster_bn N-Benzyl (Standard) cluster_ome N-(2-Methoxybenzyl) Start Protected Amine H2 H2 / Pd-C (Hydrogenolysis) Start->H2 Both CAN CAN / DDQ (Oxidative Cleavage) Start->CAN 2-OMe Only (Electron Rich Ring) Acid TFA / Scavengers (Acidolysis) Start->Acid 2-OMe Only (Stabilized Cation) Bn_Product Free Amine + Toluene H2->Bn_Product OMe_Product Free Amine + 2-Methoxybenzaldehyde CAN->OMe_Product Acid->OMe_Product

Figure 2: Divergent deprotection pathways. The 2-methoxy variant offers orthogonal oxidative and acidic cleavage options.

Module 3: C-H Activation Potential (Advanced Application)

N-(2-Methoxybenzyl)alanine has a unique advantage in transition metal catalysis. The methoxy oxygen can function as a weak coordinating ligand.

  • Directing Group (DG): In Pd(II)-catalyzed C-H activation, the 2-methoxybenzyl group can act as a bidentate transient directing group, stabilizing the metallacycle intermediate. This allows for functionalization of the alanine side chain or the benzyl ring itself, a reaction pathway difficult to access with the monodentate N-benzyl group.

Part 3: Experimental Protocols

Protocol A: Oxidative Deprotection of N-(2-Methoxybenzyl)alanine

This protocol is specific to the 2-methoxy variant and will NOT work for N-benzylalanine.

Reagents:

  • Substrate: N-(2-Methoxybenzyl)alanine derivative (1.0 equiv)

  • Oxidant: Cerium(IV) Ammonium Nitrate (CAN) (3.0 – 4.0 equiv)

  • Solvent: Acetonitrile / Water (4:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the substrate in the MeCN/H₂O mixture. Cool to 0°C in an ice bath. Note: Cooling is critical to prevent over-oxidation of the alanine side chain.

  • Addition: Add CAN portion-wise over 10 minutes. The solution will turn orange/red.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC (the starting material is UV active; the product amino acid may require ninhydrin stain).

  • Workup: Dilute with water. If the amine is lipophilic, extract with DCM. If the product is the free amino acid (zwitterion), apply to an ion-exchange column (Dowex 50W) or perform an extractive workup at controlled pH.

  • Purification: The byproduct, 2-methoxybenzaldehyde, can be removed via ether extraction from the acidic aqueous phase.

Protocol B: Reductive Amination (Synthesis of Both Variants)

Comparative Note: Expect slower imine formation for the 2-methoxy variant due to sterics.

Reagents:

  • L-Alanine methyl ester hydrochloride (1.0 equiv)

  • Aldehyde: Benzaldehyde OR 2-Methoxybenzaldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Base: DIPEA (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Mix the alanine ester and aldehyde in DCE. Add DIPEA.

    • N-Benzyl:[1][2][3][4][5] Stir for 1 hour at RT.

    • N-(2-Methoxybenzyl): Stir for 2-4 hours at RT (or add 3Å molecular sieves) to ensure complete imine formation before reduction, overcoming steric hindrance.

  • Reduction: Add STAB in one portion.

  • Quench: Stir overnight. Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl vs. Methoxybenzyl stability).
  • Bull, S. D., et al. (2002). "Exploiting the 2-methoxybenzyl group as a chiral auxiliary and protecting group." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 103(8), 2921–2944. (Discusses steric implications of substituted benzyl amines). Link

  • Magnus, P., et al. (1988). "Oxidative cleavage of p-methoxybenzyl ethers and amines by DDQ." Journal of the American Chemical Society. (Foundational text on oxidative cleavage mechanisms). Link

  • Hansen, M., et al. (2014). "N-(2-Methoxybenzyl)phenethylamines as 5-HT2A Agonists." ACS Chemical Neuroscience. (Provides synthesis data and biological context for 2-methoxybenzyl amines). Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Chiral Integrity of N-(2-methoxybenzyl)alanine Post-Synthesis

In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and patient...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical quality attribute that dictates therapeutic efficacy and patient safety. For chiral molecules like N-(2-methoxybenzyl)alanine, an amino acid derivative, ensuring the desired enantiomer is present in high purity is a non-negotiable aspect of quality control. The inactive or undesired enantiomer is considered a process impurity and must be rigorously controlled according to global regulatory standards.[1][2] This guide provides a comparative analysis of key analytical techniques for validating the chiral integrity of N-(2-methoxybenzyl)alanine, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Synthetic Challenge: Sources of Racemization

The synthesis of N-substituted amino acids, including N-(2-methoxybenzyl)alanine, often involves steps that can compromise the stereochemical integrity of the chiral center. Conditions such as exposure to strong acids or bases, elevated temperatures, or the use of certain amide coupling reagents can promote racemization.[3][4][5] For instance, the activation of the carboxylic acid moiety during a coupling reaction can lead to the formation of an oxazolone intermediate, which is prone to racemization.[5] A thorough understanding of the synthetic route is paramount, as it allows the analytical scientist to anticipate potential chiral impurities and design a validation strategy that is both robust and fit for purpose. A proactive approach involves selecting synthetic methods and reagents known to minimize racemization, such as using specific coupling agents like PyBOP® under controlled conditions.[4][6]

A Comparative Overview of Core Analytical Techniques

The choice of an analytical method for determining enantiomeric purity is a balance of precision, sensitivity, throughput, and the specific requirements of the development phase. Here, we compare the three most prevalent techniques.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Optical Polarimetry
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[7][8]Formation of diastereomers with a chiral agent, resulting in distinct signals in the NMR spectrum.[7][9][10]Measurement of the rotation of plane-polarized light by a chiral molecule in solution.[11][12][13]
Primary Advantage High accuracy, precision, and resolution. Considered the "gold standard" for quantitative analysis.[2][14]Provides structural information and direct quantification without physical separation. No reference standard of the minor enantiomer is needed.Rapid, non-destructive, and cost-effective for initial screening of optical purity.[13][15]
Key Limitation Requires specific, often expensive, chiral columns and significant method development.[8]Lower sensitivity than HPLC; peak overlap can complicate analysis.[9][16] Requires a suitable chiral derivatizing or solvating agent.Low sensitivity and precision; not suitable for samples with low enantiomeric excess or for detecting trace-level impurities.[14][17]
Regulatory Standing Universally accepted and recommended by regulatory bodies like the ICH for enantiomeric impurity quantification.[2][18][19]Accepted as a valid quantitative method, particularly for confirming diastereomeric ratios.Primarily used for identity testing and confirming bulk optical rotation, not for precise impurity quantification.[15][17]
Sample Throughput Moderate; dependent on run time.High; multiple samples can be prepared and run in an automated fashion.Very High; measurements take only a few minutes per sample.

Workflow for Chiral Integrity Validation

A robust validation strategy integrates multiple techniques to provide orthogonal confirmation of chiral purity. The following workflow represents a comprehensive approach.

G cluster_0 Phase 1: Initial Screening & Synthesis Monitoring cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Routine Quality Control synthesis Post-Synthesis N-(2-methoxybenzyl)alanine polarimetry Optical Polarimetry (Rapid Purity Check) synthesis->polarimetry Fast Screen nmr_screen NMR Screening (w/ Chiral Agent) synthesis->nmr_screen Structural Confirmation hplc_dev Chiral HPLC Method Development polarimetry->hplc_dev Informs nmr_screen->hplc_dev Informs hplc_val Method Validation (ICH Guidelines) hplc_dev->hplc_val batch_release Validated Chiral HPLC (Batch Release Testing) hplc_val->batch_release Transfer to QC report Certificate of Analysis (Enantiomeric Purity Report) batch_release->report G prep 1. Sample Preparation (Dissolve in Mobile Phase) inject 2. Injection (Inject onto Chiral Column) prep->inject separate 3. Isocratic Elution (Separation on CSP) inject->separate detect 4. UV Detection (e.g., 220 nm) separate->detect quant 5. Quantification (Integrate Peak Areas) detect->quant calc 6. Calculate % Enantiomeric Excess (%ee = |(A1-A2)/(A1+A2)| * 100) quant->calc G sample 1. Prepare Sample (Dissolve N-benzylalanine in CDCl3) react 2. Reaction with CDA (e.g., Mosher's Acid Chloride) sample->react acquire 3. NMR Acquisition (Acquire 1H or 19F Spectrum) react->acquire identify 4. Identify Diastereomeric Signals (Find well-resolved, non-overlapping peaks) acquire->identify integrate 5. Integrate Signals (Measure the area of each peak) identify->integrate calculate 6. Calculate Diastereomeric Ratio (Ratio of integrals = Enantiomeric Ratio) integrate->calculate

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: N-(2-methoxybenzyl)alanine

Topic: Personal protective equipment for handling N-(2-methoxybenzyl)alanine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(2-methoxybenzyl)alanine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary

N-(2-methoxybenzyl)alanine (often abbreviated in peptide chemistry contexts relating to backbone protection) is a secondary amine intermediate. While it structurally resembles the "N-benzyl" motif found in certain potent psychoactive phenethylamines (e.g., the NBOMe series), this compound is an amino acid derivative primarily used as a building block in medicinal chemistry and solid-phase peptide synthesis (SPPS) to prevent aggregation.

Current Safety Status:

  • Primary Hazard: Irritant (Skin, Eye, Respiratory).[1]

  • Sensitization Risk: High (characteristic of benzylic amines).

  • Physical State: Typically a white to off-white hygroscopic solid or viscous oil.

  • Critical Control: Control of airborne particulates (dust) and prevention of dermal absorption.[2]

Risk Assessment & Hazard Identification

Causality Analysis: Why specific protections are required.

Before selecting PPE, we must understand the molecular behavior of N-(2-methoxybenzyl)alanine. As a secondary amine with a lipophilic benzyl ether moiety, it possesses the ability to penetrate the stratum corneum more effectively than simple amino acids.

Hazard ClassRisk DescriptionMechanistic Insight
Inhalation High Risk (Dust/Aerosol) The amine functionality can cause chemical irritation to the upper respiratory tract mucosa. The 2-methoxy group increases lipophilicity, potentially facilitating absorption across alveolar membranes.
Dermal Moderate to High Risk Secondary amines are known sensitizers. Repeated exposure may lead to contact dermatitis. The compound is likely corrosive to mucous membranes in high concentrations.
Ocular Severe Risk Basic amines can cause irreversible corneal damage (saponification of membrane lipids) faster than acids.
Reactivity Low to Moderate Stable under normal conditions but reacts vigorously with strong oxidizing agents and acid chlorides.
Personal Protective Equipment (PPE) Matrix

Protocol Standard: The following PPE is non-negotiable for handling >10mg of substance.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright color for contrast).Outer Layer: 5-8 mil Nitrile (Long cuff).Rationale: Amine derivatives can permeate thin nitrile. The "double-glove" technique provides a breakthrough buffer and allows the removal of the outer glove immediately upon contamination without exposing skin.
Respiratory Engineering Control Primary Chemical Fume Hood: Sash height <18 inches. Face velocity 80-100 fpm.Backup (Spill/Cleaning): P100/N95 Particulate Respirator with organic vapor cartridge (OV/P100) if outside hood.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against fine particulate dust.
Body Tyvek® Lab Coat / Apron Standard cotton coats absorb liquids. Use a chemically resistant apron (Tyvek or rubberized) when transferring stock solutions to prevent "soak-through" to street clothes.
Operational Protocol: Safe Handling Workflow

Self-Validating System: Each step includes a check to ensure safety before proceeding.

Phase A: Preparation & Weighing

Objective: Transfer solid N-(2-methoxybenzyl)alanine without generating static-induced dust clouds.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood.

    • Why? Amino acid derivatives are often fluffy, electrostatic solids. Static discharge can cause the powder to "jump" onto gloves or bench surfaces.

  • Tare Check: Pre-weigh the receiving vessel (flask) with the solvent already added (if the chemistry permits) or use a weighing boat with a funnel neck.

  • The "Closed Transfer" Rule: Never transport the open container outside the fume hood. If moving to an analytical balance outside the hood, the container must be Parafilm-sealed and wiped down before leaving the hood.

Phase B: Solvation & Reaction

Objective: Mitigate exothermic solvation and vapor release.

  • Solvent Selection: When dissolving N-(2-methoxybenzyl)alanine, prefer chlorinated solvents (DCM) or polar aprotic solvents (DMF/DMSO).

    • Caution: Dissolution in acids (e.g., acetic acid) will generate heat (exothermic neutralization of the amine).

  • Addition Rate: Add the solid to the solvent slowly.

  • Vapor Trap: If heating is required (e.g., for reductive amination), ensure a reflux condenser is fitted before heating begins to prevent the escape of amine vapors.

Phase C: Decontamination

Objective: Neutralize residues on tools before washing.

  • Acid Wash: Rinse spatulas and glassware with a dilute acid solution (e.g., 5% HCl or citric acid) before removing them from the hood.

    • Mechanism:[3] This converts the volatile free base amine into a non-volatile, water-soluble hydrochloride salt, significantly reducing inhalation risk during final cleaning.

Visualization: Handling Workflow

The following diagram illustrates the logical flow of handling, emphasizing the "Checkpoints" that prevent exposure.

HandlingProtocol Start START: Storage Retrieval CheckPPE Checkpoint: PPE Integrity Check (Inflation test gloves) Start->CheckPPE CheckPPE->Start Failed (Replace PPE) HoodPrep Engineering Control: Verify Hood Flow (80-100 fpm) CheckPPE->HoodPrep Passed Weighing Weighing Procedure (Use Anti-Static Gun) HoodPrep->Weighing Sash <18 inches Solvation Solvation/Reaction (Exotherm Watch) Weighing->Solvation Closed Transfer Decon Decontamination: Acid Rinse (5% HCl) Solvation->Decon Post-Process Disposal Disposal: Segregated Amine Waste Decon->Disposal Neutralized

Caption: Operational workflow for N-(2-methoxybenzyl)alanine, highlighting critical safety checkpoints (yellow) and decontamination steps (red).

Disposal & Emergency Procedures
Waste Disposal[4][5]
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent the formation of unstable N-oxides or violent reactions.

  • Classification: Dispose of as "Basic Organic Waste" or "Amine-Containing Organic Waste."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the mixture is acidic.

Emergency Response
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol (ethanol/isopropanol) as this may increase skin absorption of the lipophilic benzyl group.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Spill Cleanup:

    • Evacuate the immediate area.[2][6]

    • Don full PPE (including respiratory protection).

    • Cover spill with a dry absorbent (vermiculite or sand).

    • Neutralize with a weak acid (citric acid powder) if safe to do so.

    • Scoop into a waste container labeled "Hazardous Debris: Amine."

References
  • PubChem. (n.d.). Compound Summary: N-(4-Methoxybenzoyl)alanine (Structural Analog Data). National Library of Medicine. Retrieved from [Link][7]

  • U.S. Environmental Protection Agency. (2025). Chemical Details: b-Alanine, N-(2-methoxyphenyl)- (Isomer Safety Data).[8] CompTox Chemicals Dashboard.[8] Retrieved from [Link][8]

Sources

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